Alamifovir

描述

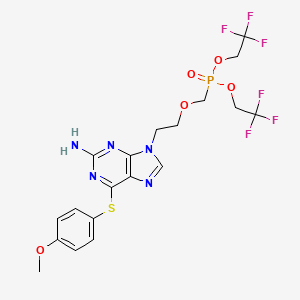

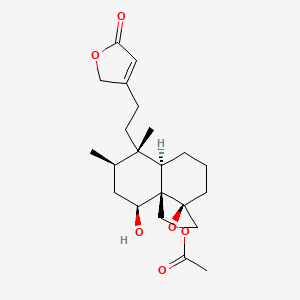

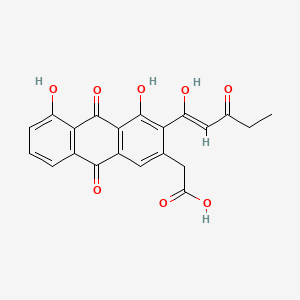

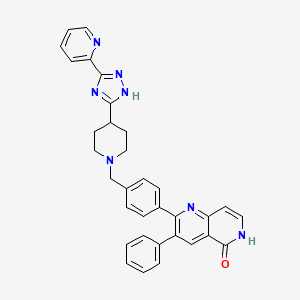

Alamifovir is a purine nucleotide analogue prodrug . It shows potent activity against wild type and lamivudine resistant hepatitis B virus in preclinical studies .

Synthesis Analysis

Alamifovir is rapidly absorbed and there is limited systemic exposure due to its rapid hydrolysis and formation of at least three metabolites . This suggests that Alamifovir acts as a prodrug .Molecular Structure Analysis

The molecular formula of Alamifovir is C19H20F6N5O5PS . The average mass is 575.422 Da and the monoisotopic mass is 575.082703 Da .Chemical Reactions Analysis

Alamifovir undergoes rapid hydrolysis, resulting in the formation of at least three metabolites . The major metabolites detected were 602074 and 602076, with 602075 detectable only in higher-dose groups .Physical And Chemical Properties Analysis

The molecular formula of Alamifovir is C19H20F6N5O5PS . The average mass is 575.422 Da and the monoisotopic mass is 575.082703 Da .科学研究应用

Scientific Research and Innovation

Science Industries and Entrepreneurship : The health and medical industry, including areas like virus research and drug development, faces increasing competition in commercializing and patenting scientific outputs. OrganoVIR's pre-MBA program is an example of training that equips researchers with the tools to navigate this competitive industry, highlighting the intersection of science and entrepreneurship (Satrio et al., 2023).

Educational Approaches in Science : The application of scientific approaches in educational settings, as studied in the context of fifth-grade science subjects, shows the impact of scientific methods on learning outcomes. This underscores the importance of a scientific mindset from an early age, which is critical in fields like drug research (Bakar, 2021).

Drug Development and Clinical Trials

Challenges in Drug Safety and Efficacy Testing : A study on the safety and efficacy of REP 2139 or REP 2165 in combination with other drugs for chronic HBV infection highlights the complexities involved in developing and testing new drugs, a process relevant to the development of drugs like Alamifovir (Bazinet et al., 2020).

Implementation Science in Health Systems : The adaptation of the Consolidated Framework for Implementation Research (CFIR) for patient-centered care transformations within health systems speaks to the broader context of how new drugs and treatments are implemented in healthcare settings (Safaeinili et al., 2019).

安全和危害

Alamifovir has shown potent in vivo anti-HBV activity, with a favourable safety profile . All doses showed significant antiviral activity, with mean plasma viral load reductions ranging from 1.5 to 2.6 log10 after 28 days of dosing . There were no serious adverse events attributable to the study drug, nor were significant dose-related events identified .

属性

IUPAC Name |

9-[2-[bis(2,2,2-trifluoroethoxy)phosphorylmethoxy]ethyl]-6-(4-methoxyphenyl)sulfanylpurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F6N5O5PS/c1-32-12-2-4-13(5-3-12)37-16-14-15(28-17(26)29-16)30(10-27-14)6-7-33-11-36(31,34-8-18(20,21)22)35-9-19(23,24)25/h2-5,10H,6-9,11H2,1H3,(H2,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBGPMJFHCJMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F6N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Alamifovir is a purine nucleotide analogue prodrug that shows potent activity against wild type and lamivudine resistant hepatitis B virus in preclinical studies. | |

| Record name | Alamifovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06368 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Alamifovir | |

CAS RN |

193681-12-8 | |

| Record name | Alamifovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193681128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alamifovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06368 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALAMIFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N739K2A8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide](/img/structure/B1666745.png)